REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([O:10][C:11]([C:13]1[C:18](O)=[CH:17][C:16](=[O:20])[N:15]([CH3:21])[CH:14]=1)=[O:12])[CH3:9].O=P(Cl)(Cl)[Cl:24]>>[CH2:8]([O:10][C:11]([C:13]1[C:18]([Cl:24])=[CH:17][C:16](=[O:20])[N:15]([CH3:21])[CH:14]=1)=[O:12])[CH3:9]
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Name
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|
Quantity
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7.07 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=CN(C(C=C1O)=O)C
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Name
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Quantity
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27.85 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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After stirring 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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The resulting residue was poured onto ice
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Type
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ADDITION
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Details
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diluted with EtOAc
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase further extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C1=CN(C(C=C1Cl)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |